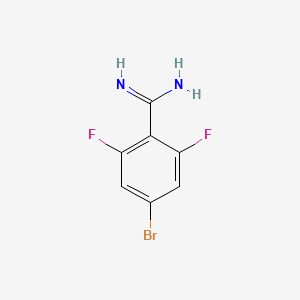

4-Bromo-2,6-difluorobenzimidamide

Description

Synthesis of 4-Bromo-2,6-difluorobenzaldehyde (B1272164)

A common precursor for the synthesis of 4-bromo-2,6-difluorobenzimidamide is 4-bromo-2,6-difluorobenzaldehyde. This intermediate is typically synthesized from 1-bromo-3,5-difluorobenzene (B42898) through an ortho-lithiation followed by formylation.

One documented method involves dissolving 1-bromo-3,5-difluorobenzene in tetrahydrofuran (B95107) (THF) and treating it with lithium diisopropylamide (LDA) at low temperatures (0-5°C). chemicalbook.com After a short period, N,N-dimethylformamide (DMF) is added to introduce the formyl group, yielding 4-bromo-2,6-difluorobenzaldehyde after an acidic workup. chemicalbook.com A similar procedure uses n-butyllithium and diisopropylamine (B44863) to generate the organolithium reagent. chemicalbook.com Another variation employs N-formylpiperidine as the formylating agent at a much lower temperature of -70°C, which is then warmed to 0°C before workup. chemicalbook.com This method has reported a yield of 78%. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromo-3,5-difluorobenzene | 1. Lithium diisopropylamide (LDA) 2. N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | 0-5 | Not specified | chemicalbook.com |

| 1-Bromo-3,5-difluorobenzene | 1. n-Butyl lithium, Diisopropyl amine 2. N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Not specified | 61 | chemicalbook.com |

| 1-Bromo-3,5-difluorobenzene | 1. Lithium diisopropylamide (LDA) 2. N-Formylpiperidine | Tetrahydrofuran (THF) | -70 to 0 | 78 | chemicalbook.com |

Synthesis of 4-Bromo-2,6-difluorobenzonitrile (B47616)

The nitrile, 4-bromo-2,6-difluorobenzonitrile, is a crucial intermediate that can be directly converted to the target benzimidamide. It is commonly prepared from 4-bromo-2,6-difluorobenzaldehyde.

A patented method describes the reaction of 4-bromo-2,6-difluorobenzaldehyde with hydroxylamine (B1172632) hydrochloride in formic acid. google.com The mixture is refluxed for 10 hours. The formic acid acts as both a solvent and a dehydrating agent in the conversion of the initially formed oxime to the nitrile. google.com Following the reaction, the solvent is distilled off, and the product is isolated by steam distillation, with reported yields of over 80%. google.com

Another approach to synthesizing 4-bromo-2,6-difluorobenzonitrile involves the dehydration of 4-bromo-2,6-difluorobenzamide. chemicalbook.com In this method, the benzamide (B126) is treated with cyanuric chloride at 0°C in N,N-dimethylformamide (DMF). chemicalbook.com This reaction provides the nitrile in a high yield of 86.9%. chemicalbook.com

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Bromo-2,6-difluorobenzaldehyde | Hydroxylamine hydrochloride, Formic acid | Formic acid | 10 hours (reflux) | ≥80 | google.com |

| 4-Bromo-2,6-difluorobenzamide | Cyanuric chloride | N,N-Dimethylformamide (DMF) | 3 hours | 86.9 | chemicalbook.com |

Conversion to 4-Bromo-2,6-difluorobenzimidamide

The final step in the synthesis is the conversion of 4-bromo-2,6-difluorobenzonitrile to 4-bromo-2,6-difluorobenzimidamide. A classic and widely used method for this transformation is the Pinner reaction. wikipedia.orgsynarchive.comdrugfuture.com

The Pinner reaction typically involves two main steps. synarchive.com First, the nitrile is treated with an alcohol in the presence of a strong acid, such as anhydrous hydrogen chloride (HCl), to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnih.gov In the second step, this intermediate salt is reacted with ammonia (B1221849) or an amine to produce the corresponding amidine. wikipedia.orgdrugfuture.com For the synthesis of 4-bromo-2,6-difluorobenzimidamide, the Pinner salt derived from 4-bromo-2,6-difluorobenzonitrile would be treated with ammonia. The reaction is often carried out at low temperatures to prevent the thermodynamically unstable imidium chloride salt from decomposing. wikipedia.org

While the Pinner reaction is traditionally acid-catalyzed, base-catalyzed methods for the reaction of nitriles with alcohols to form imidates also exist and can be complementary, particularly for electron-poor nitriles. wikipedia.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-difluorobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2N2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H3,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUPQJAFWAIERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=N)N)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Green Chemistry Principles in 4 Bromo 2,6 Difluorobenzimidamide Synthesis

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. In the synthesis of 4-bromo-2,6-difluorobenzimidamide and its precursors, there are opportunities to implement these principles.

One of the key precursors, 4-bromo-2,6-difluorobenzonitrile (B47616), can be synthesized via a route that aligns with green chemistry principles. A patented method specifically highlights the avoidance of highly toxic and corrosive materials commonly used in older synthetic processes. google.com

Key aspects of this greener approach include:

Avoiding Toxic Reagents : The synthesis of the nitrile from the aldehyde and hydroxylamine (B1172632) hydrochloride avoids the use of hypertoxic reagents such as potassium cyanide, which is a significant improvement in terms of safety and environmental impact. google.com

Eliminating Strong Corrosives : The process also circumvents the need for strong corrosive substances like sulfuric acid and elemental bromine, further reducing hazards and potential environmental pollution. google.com

Process Engineering for Reduced Cost : The entire process is designed to be low-cost, which is an important aspect of sustainable chemistry. google.com

Atom Economy : Evaluating the different synthetic routes to maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency : Optimizing reaction conditions, such as temperature and reaction time, to minimize energy consumption. The synthesis of the nitrile via the aldehyde, for instance, requires a 10-hour reflux, while the dehydration of the amide occurs at 0°C, presenting a trade-off to be considered. google.comchemicalbook.com

Solvent Selection : Choosing solvents with a lower environmental impact. The synthesis of the aldehyde precursor utilizes tetrahydrofuran (B95107) (THF), which is a common but not ideal solvent from a green chemistry perspective. chemicalbook.com Research into greener solvent alternatives could further improve the sustainability of the process.

By focusing on the elimination of hazardous reagents and designing cost-effective, efficient processes, the synthesis of 4-bromo-2,6-difluorobenzimidamide can be aligned more closely with the principles of green and sustainable chemistry. google.com

Despite a comprehensive search for scholarly articles and data on "4-Bromo-2,6-difluorobenzimidamide," no specific information regarding its chemical reactivity or mechanistic investigations was found. The scientific literature readily available does not detail the reactions of the benzimidamide moiety or the transformations involving the bromine substituent for this particular compound.

Therefore, it is not possible to provide a detailed article on the chemical reactivity and mechanistic investigations of 4-Bromo-2,6-difluorobenzimidamide based on the currently available scientific literature. Further research and publication on this specific chemical compound are needed to address the topics outlined in the user's request.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,6 Difluorobenzimidamide

Transformations Involving the Bromine Substituent

Nucleophilic Aromatic Substitution (SNAr) of Bromine

The bromine atom at the 4-position of the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). The rate and feasibility of this reaction are significantly influenced by the electron-withdrawing nature of the other substituents on the ring. The two fluorine atoms at the 2- and 6-positions, being highly electronegative, withdraw electron density from the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack. The benzimidamide group can also influence the reactivity of the ring.

While specific experimental data for 4-bromo-2,6-difluorobenzimidamide is not available, analogous compounds such as 4-bromo-2,6-difluoroaniline (B33399) undergo palladium-catalyzed coupling reactions, which are a form of nucleophilic substitution. For instance, the Buchwald-Hartwig amination of similar aryl bromides with various amines in the presence of a palladium catalyst is a well-established method for forming carbon-nitrogen bonds.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of Bromine in 4-Bromo-2,6-difluorobenzimidamide

| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions (Hypothetical) |

|---|---|---|---|

| Amine | Primary or secondary amine | 4-Amino-2,6-difluorobenzimidamide derivative | Palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., BINAP), base (e.g., NaOtBu), inert solvent (e.g., toluene), heat |

| Alcohol | Alkoxide (e.g., NaOMe) | 4-Alkoxy-2,6-difluorobenzimidamide derivative | Copper or palladium catalyst, base, high temperature |

Reductive Debromination Strategies

The carbon-bromine bond in 4-bromo-2,6-difluorobenzimidamide can be cleaved through reductive debromination, replacing the bromine atom with a hydrogen atom. This transformation is a common strategy in organic synthesis to remove a halogen that was used as a directing group or for other synthetic manipulations.

Several methods are available for the reductive dehalogenation of aryl bromides. organic-chemistry.orgresearchgate.netorganic-chemistry.org Catalytic hydrogenation using a palladium catalyst, often on a carbon support (Pd/C), and a hydrogen source is a widely used and effective method. organic-chemistry.orgresearchgate.net Other reducing agents, such as those used in radical-mediated reductions, can also be employed. organic-chemistry.org The choice of reagent and reaction conditions can be critical to ensure selectivity, especially in the presence of other reducible functional groups. For aryl bromides, reduction is generally more facile than for the corresponding chlorides. organic-chemistry.orgresearchgate.net

Electrophilic Aromatic Substitution (if applicable to bromine displacement)

Direct electrophilic aromatic substitution to displace the bromine atom is generally not a feasible reaction pathway. Electrophilic aromatic substitution reactions typically involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orglabxchange.orgmasterorganicchemistry.com The carbon-bromine bond is significantly stronger than a carbon-hydrogen bond, and bromine is not a typical leaving group in such reactions.

Instead, the existing substituents on the ring will direct incoming electrophiles to other positions. The two fluorine atoms and the bromine atom are ortho, para-directing groups due to their ability to donate lone pair electrons through resonance, despite their inductive electron-withdrawing nature. The benzimidamide group's directing effect would depend on its precise electronic properties in the reaction medium.

Reactivity of the Fluorine Substituents

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The fluorine atoms at the 2- and 6-positions are also potential sites for nucleophilic aromatic substitution. In many cases, fluorine can be a better leaving group than other halogens in SNAr reactions, particularly when the aromatic ring is highly activated by electron-withdrawing groups. The rate-determining step in SNAr is typically the attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, thus accelerating the reaction.

For related compounds like 4-bromo-2,6-difluoroaniline, the fluorine substituents can undergo nucleophilic aromatic substitution to design larger macromolecules. ossila.com

Impact on Aromatic Ring Electron Density and Reactivity

In the context of nucleophilic aromatic substitution, the electron-withdrawing nature of the fluorine atoms is crucial for activating the ring towards nucleophilic attack at the positions of the other halogens (bromine) or even at the positions of the fluorine atoms themselves.

Other Aromatic Ring Transformations

Beyond substitution and reduction reactions at the halogen positions, the 4-bromo-2,6-difluorobenzimidamide scaffold can potentially undergo other transformations. For instance, the bromine atom can be utilized in the formation of organometallic reagents. Treatment with a strong base like n-butyllithium could potentially lead to lithium-halogen exchange, forming a lithiated species that can then react with various electrophiles. However, the presence of the acidic protons on the imidamide group would need to be considered and potentially protected.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. The bromine atom in 4-bromo-2,6-difluorobenzimidamide would be an excellent handle for such transformations, allowing for the introduction of a wide variety of substituents at the 4-position. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful synthetic methodology for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org The strategy relies on the presence of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents. uwindsor.ca

For 4-bromo-2,6-difluorobenzimidamide, the benzimidamide group is expected to serve as a potent DMG. The nitrogen atoms of the imidamide functionality can chelate to the lithium atom of the organolithium base, directing deprotonation to one of the ortho positions. uwindsor.ca However, in this specific molecule, both positions ortho to the benzimidamide group are occupied by fluorine atoms. Deprotonation at these positions is highly unlikely due to the high strength of the C-F bond.

Therefore, the most probable site for deprotonation would be the position ortho to the bromine atom and meta to the benzimidamide group. While the benzimidamide is a strong directing group, the fluorine atoms are moderate directing groups and the bromine is a weak directing group. clockss.org The acidity of the proton at C3 (or C5) is increased by the inductive effect of the adjacent fluorine and the bromine atom.

A plausible DoM strategy would involve the treatment of 4-bromo-2,6-difluorobenzimidamide with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures to prevent side reactions. LDA is a non-nucleophilic base and is less likely to displace the bromine atom. The resulting aryllithium species could then be quenched with an electrophile to introduce a new substituent at the C3 (or C5) position.

| Reagent/Condition | Expected Product | Potential Electrophiles |

|---|---|---|

| 1. LDA, THF, -78 °C | 3-lithiated-4-bromo-2,6-difluorobenzimidamide | D2O, MeI, TMSCl, CO2 |

| 2. Electrophile | 3-substituted-4-bromo-2,6-difluorobenzimidamide | Aldehydes, Ketones, Disulfides |

It is important to note that competition between different directing groups can influence the regioselectivity of the metalation. researchgate.net In this case, the powerful directing ability of the benzimidamide group, combined with the activation provided by the flanking fluorine and bromine atoms, would need to be carefully considered and experimentally verified.

Halogen-Dance Rearrangements (if relevant)

The Halogen-Dance rearrangement is a base-catalyzed isomerization reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgchemeurope.com This reaction typically proceeds through a series of deprotonation and halogenation steps, driven by the formation of a more stable aryl anion intermediate. researchgate.net The rearrangement is most common for bromo and iodo derivatives. clockss.org

In the context of 4-bromo-2,6-difluorobenzimidamide, a halogen-dance rearrangement could potentially be initiated by deprotonation of the aromatic ring. If a strong base were to deprotonate the ring at a position other than that adjacent to the bromine, a subsequent intramolecular or intermolecular bromine transfer could lead to an isomeric product.

For a halogen dance to be relevant, a more stable aryl anion needs to be accessible. Given the substitution pattern of 4-bromo-2,6-difluorobenzimidamide, deprotonation at C3 (or C5) would place the negative charge between a fluorine and a bromine atom. A subsequent bromine migration to this position would result in a new aryl anion where the negative charge is at the original C4 position, now flanked by two fluorine atoms. The relative stability of these two potential aryl anions would determine the thermodynamic driving force for the rearrangement.

| Factor | Influence on Halogen-Dance Rearrangement |

|---|---|

| Base Strength | Strong, non-nucleophilic bases like LDA are typically required. |

| Temperature | Low temperatures are generally used to control the reaction. |

| Solvent | Polar aprotic solvents like THF are common. |

| Electronic Effects | The stability of the intermediate aryl anions is crucial. |

However, it is worth noting that the fluorine atoms are not known to migrate under these conditions. clockss.org The presence of the two ortho-fluorine atoms might also sterically hinder the necessary intermolecular halogen transfer steps. Therefore, while theoretically possible, the occurrence of a halogen-dance rearrangement for 4-bromo-2,6-difluorobenzimidamide would depend on a delicate balance of electronic and steric factors and would require experimental investigation for confirmation.

Mechanistic Elucidation of Key Reactions involving 4-Bromo-2,6-difluorobenzimidamide

The mechanistic understanding of the potential reactions of 4-bromo-2,6-difluorobenzimidamide is crucial for predicting its reactivity and for the rational design of synthetic routes.

The mechanism of a Directed Ortho Metalation reaction involving the benzimidamide group would proceed through a complex-induced proximity effect. baranlab.org The nitrogen atoms of the benzimidamide would first coordinate to the lithium cation of the organolithium base. This brings the base into close proximity to the C3 (or C5) proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate. The regioselectivity is thus controlled by the initial coordination event.

For a Halogen-Dance rearrangement , the currently accepted mechanism involves a series of reversible deprotonation and halogen-metal exchange steps. researchgate.net In the case of 4-bromo-2,6-difluorobenzimidamide, the process would be initiated by deprotonation with a strong base to form an aryl anion. This anion could then act as a nucleophile, abstracting a bromine atom from another molecule of the starting material (or another halogen source) in an intermolecular fashion. This would generate a new, potentially more stable, aryl anion and a dibrominated species. The reaction would proceed until a thermodynamic equilibrium is reached, favoring the most stable isomeric product. The kinetics and thermodynamics of these steps would be heavily influenced by the substitution pattern on the aromatic ring.

Derivatization and Analogues of 4 Bromo 2,6 Difluorobenzimidamide

Synthesis of N-Substituted 4-Bromo-2,6-difluorobenzimidamides

The nucleophilic character of the nitrogen atoms in the amidine group of 4-bromo-2,6-difluorobenzimidamide allows for the introduction of various substituents. While direct N-alkylation or N-arylation of 4-bromo-2,6-difluorobenzimidamide is plausible, the synthesis of N-substituted derivatives often begins from the corresponding aniline (B41778) precursor.

The synthesis of the key starting material, 4-bromo-2,6-difluoroaniline (B33399), can be achieved through the bromination of 2,6-difluoroaniline (B139000). In a typical procedure, a solution of bromine in glacial acetic acid is added to a solution of 2,6-difluoroaniline, maintaining the temperature below 25°C. Subsequent workup involving the addition of sodium thiosulphate and sodium acetate (B1210297), followed by purification, yields the desired product. Another method involves dissolving 2,6-difluoroaniline in acetic acid and adding bromine, followed by treatment with an aqueous solution of sodium carbonate to afford 4-bromo-2,6-difluoroaniline in high yield. chemicalbook.com

From 4-bromo-2,6-difluoroaniline, the synthesis of N-substituted benzimidamides can be envisioned through a multi-step sequence. This would typically involve the conversion of the aniline to a nitrile, followed by the Pinner reaction or a related method to form the imidate, and subsequent reaction with an amine to yield the N-substituted benzimidamide.

Table 1: Synthesis of 4-Bromo-2,6-difluoroaniline

| Starting Material | Reagents | Solvent | Yield |

|---|---|---|---|

| 2,6-Difluoroaniline | Bromine | Glacial Acetic Acid | - |

Synthesis of N'-Substituted 4-Bromo-2,6-difluorobenzimidamides

Similar to N-substitution, the synthesis of N'-substituted derivatives can be approached from 4-bromo-2,6-difluoroaniline. The amine group of the aniline serves as a versatile handle for introducing a variety of functional groups that can be later transformed into the desired N'-substituted amidine.

The reactivity of the amine group in 4-bromo-2,6-difluoroaniline makes it a useful building block in chemical synthesis. ossila.com For example, it can act as a nucleophile in various reactions, allowing for the introduction of different substituents that can be further elaborated. ossila.com

Synthesis of C-Substituted Benzimidamide Analogues

The bromine atom at the C-4 position of the benzene (B151609) ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse range of C-substituted analogues of 4-bromo-2,6-difluorobenzimidamide. The versatility of 4-bromo-2,6-difluoroaniline as a building block is enhanced by the potential for Pd-catalyzed coupling reactions at the bromo-substituent, enabling the expansion of the molecular structure. ossila.com

While specific examples starting from 4-bromo-2,6-difluorobenzimidamide are not extensively documented, the reactivity of the analogous 4-bromo-2,6-difluoroaniline provides strong evidence for the feasibility of such transformations.

Generation of Fused Heterocyclic Systems from 4-Bromo-2,6-difluorobenzimidamide

The benzimidamide moiety is a valuable precursor for the construction of various fused heterocyclic systems. The nitrogen atoms of the amidine can participate in cyclization reactions with appropriate bifunctional reagents to form five- or six-membered heterocyclic rings.

For instance, the reaction of a benzimidamide with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of pyrimidine (B1678525) rings. While direct examples with 4-bromo-2,6-difluorobenzimidamide are scarce in the literature, the general reactivity of benzimidamides suggests this possibility.

Furthermore, the synthesis of related heterocyclic structures often starts from precursors like 4-bromo-2,6-difluorobenzamide. This amide can undergo various chemical transformations, including substitution and reduction reactions, which can be precursors to cyclization. The synthesis of 4-bromo-2,6-difluorobenzonitrile (B47616) from 4-bromo-2,6-difluorobenzaldehyde (B1272164) is another relevant pathway, as nitriles are common starting materials for the synthesis of nitrogen-containing heterocycles. google.com

Structure-Reactivity Relationships in Derivatized 4-Bromo-2,6-difluorobenzimidamides

The reactivity of derivatized 4-bromo-2,6-difluorobenzimidamides is significantly influenced by the electronic and steric effects of the substituents. The two fluorine atoms at the ortho positions exert a strong electron-withdrawing effect, which can influence the acidity of the N-H protons in the amidine group and the reactivity of the aromatic ring towards nucleophilic aromatic substitution.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of different nuclei such as ¹H, ¹³C, and ¹⁹F, along with two-dimensional techniques, a complete structural map of 4-Bromo-2,6-difluorobenzimidamide can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 4-Bromo-2,6-difluorobenzimidamide, the aromatic protons are expected to appear as a triplet in the downfield region, typically between δ 7.0 and 8.0 ppm. This pattern arises from the coupling of the two equivalent aromatic protons with the two adjacent fluorine atoms. The protons of the amidine group (-C(=NH)NH₂) would likely produce two distinct signals due to the restricted rotation around the C-N bond, appearing as broad singlets in the range of δ 5.0 to 9.0 ppm. The exact chemical shifts can be influenced by the solvent and concentration.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atom of the benzimidamide functional group is expected to have a characteristic chemical shift in the range of δ 150-165 ppm. The aromatic carbons will show distinct signals, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. The carbon atom attached to the bromine will also have a specific chemical shift, typically in the range of δ 110-125 ppm.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For 4-Bromo-2,6-difluorobenzimidamide, a single resonance is expected for the two equivalent fluorine atoms. This signal will likely appear as a triplet due to coupling with the two adjacent aromatic protons. The chemical shift in the ¹⁹F NMR spectrum is a sensitive indicator of the electronic environment of the fluorine atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between different atoms.

COSY (Correlation Spectroscopy) would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, for instance, linking the aromatic proton signals to the aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations. It would be used to connect the amidine protons to the imidamide carbon and the adjacent aromatic carbon, as well as to confirm the connectivity of the entire aromatic ring system.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of 4-Bromo-2,6-difluorobenzimidamide, which is C₇H₅BrF₂N₂. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be clearly visible in the mass spectrum, serving as a definitive confirmation of the presence of a bromine atom in the molecule. Analysis of the fragmentation pattern can further corroborate the proposed structure by identifying characteristic neutral losses and fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 4-Bromo-2,6-difluorobenzimidamide, GC-MS analysis would provide critical information regarding its purity and molecular structure.

The gas chromatogram would indicate the retention time of the compound, which is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of a single, sharp peak would suggest a high degree of purity, while multiple peaks would indicate the presence of impurities or degradation products.

The mass spectrometer would bombard the eluted compound with electrons, causing it to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. For 4-Bromo-2,6-difluorobenzimidamide (C₇H₅BrF₂N₂), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Fragmentation patterns would likely involve the loss of bromine, fluorine, and parts of the imidamide functional group, providing valuable structural information.

Hypothetical GC-MS Data for 4-Bromo-2,6-difluorobenzimidamide:

| Parameter | Expected Value/Observation |

| Retention Time (t_R) | Dependent on GC conditions (column, temperature) |

| Molecular Ion [M]⁺ (m/z) | Expected around 234/236 (due to ⁷⁹Br/⁸¹Br isotopes) |

| Key Fragment Ions (m/z) | Fragments corresponding to the loss of Br, F, CN, and other moieties |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for non-volatile or thermally labile compounds. Given the polar nature of the imidamide group, LC-MS would be a highly suitable method for the analysis of 4-Bromo-2,6-difluorobenzimidamide.

In an LC-MS analysis, the compound would first be separated on a liquid chromatography column (typically a reversed-phase column). The composition of the mobile phase (a mixture of solvents like acetonitrile (B52724) and water) would be optimized to achieve good separation. The retention time in the chromatogram would be a key identifier.

The eluent from the LC is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods generally produce a protonated molecule [M+H]⁺, which for 4-Bromo-2,6-difluorobenzimidamide would appear at m/z 235/237. Tandem mass spectrometry (MS/MS) could be employed to fragment the parent ion, yielding structural information similar to that obtained from GC-MS but often with different fragmentation pathways.

Hypothetical LC-MS Data for 4-Bromo-2,6-difluorobenzimidamide:

| Parameter | Expected Value/Observation |

| Retention Time (t_R) | Dependent on LC conditions (column, mobile phase) |

| Protonated Molecule [M+H]⁺ (m/z) | Expected around 235/237 (due to ⁷⁹Br/⁸¹Br isotopes) |

| Key Fragment Ions (MS/MS) | Structurally significant fragments from the precursor ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of 4-Bromo-2,6-difluorobenzimidamide would be expected to show characteristic absorption bands for the N-H, C=N, C-F, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations. The presence of the imidamide group would likely give rise to distinct N-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the IR spectrum.

Expected Vibrational Frequencies for 4-Bromo-2,6-difluorobenzimidamide:

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amine | N-H stretch | 3400-3200 (broad) | Weak |

| Imine | C=N stretch | 1690-1640 | Variable |

| Aromatic Ring | C=C stretch | 1600-1450 | Strong |

| Aromatic C-H | C-H stretch | 3100-3000 | Strong |

| Fluoroaromatic | C-F stretch | 1300-1100 | Moderate |

| Bromoaromatic | C-Br stretch | 600-500 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 4-Bromo-2,6-difluorobenzimidamide would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Crystal packing: How the molecules are arranged in the crystal lattice.

Intermolecular interactions: The presence of hydrogen bonds (e.g., involving the imidamide group) and other non-covalent interactions that stabilize the crystal structure.

Conformation: The exact spatial orientation of the difluorophenyl ring relative to the imidamide group.

Without experimental data, it is not possible to provide the specific crystallographic parameters for this compound.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment in the pharmaceutical and chemical industries. An HPLC method for 4-Bromo-2,6-difluorobenzimidamide would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape.

A UV detector would likely be used for detection, as the aromatic ring of the compound is expected to absorb UV light. The purity of a sample would be determined by integrating the area of the main peak and any impurity peaks in the chromatogram.

Hypothetical HPLC Method Parameters for 4-Bromo-2,6-difluorobenzimidamide:

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

For a purity assessment by Gas Chromatography (GC), a sample of 4-Bromo-2,6-difluorobenzimidamide would be vaporized and passed through a capillary column. A flame ionization detector (FID) or a thermal conductivity detector (TCD) could be used for detection. Similar to HPLC, the purity is assessed by the relative area of the peaks in the chromatogram. The thermal stability of the compound would be a critical factor for successful GC analysis without degradation.

Hypothetical GC Method Parameters for 4-Bromo-2,6-difluorobenzimidamide:

| Parameter | Typical Condition |

| Column | DB-5 or similar, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | FID |

Thin-Layer Chromatography (TLC) in Method Development

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique employed for the rapid and efficient monitoring of chemical reactions, assessment of compound purity, and development of separation methods. For 4-Bromo-2,6-difluorobenzimidamide, TLC on silica (B1680970) gel plates serves as an invaluable tool.

The development of a suitable TLC method involves the selection of an appropriate mobile phase (eluent) that provides a satisfactory retention factor (Rf) for the compound. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is influenced by the polarity of the analyte, the adsorbent (stationary phase), and the eluent (mobile phase). For benzamidine (B55565) derivatives, which possess a degree of polarity due to the presence of nitrogen atoms, a mixture of a non-polar and a more polar solvent is typically employed to achieve optimal separation.

In the case of 4-Bromo-2,6-difluorobenzimidamide, the presence of the polar benzimidamide group, along with the halogen atoms, influences its interaction with the silica gel stationary phase. Method development would involve screening various solvent systems of differing polarities. A common starting point for compounds of this nature is a mixture of a hydrocarbon solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is systematically varied to obtain an Rf value ideally between 0.3 and 0.7, which allows for clear separation from potential impurities or starting materials. ualberta.cautoronto.calibretexts.org

The following interactive table outlines hypothetical TLC data for 4-Bromo-2,6-difluorobenzimidamide based on typical results for similar aromatic halogenated compounds.

| Solvent System (v/v) | Retention Factor (Rf) | Visualization Method |

| Hexane : Ethyl Acetate (3:1) | 0.25 | UV (254 nm) |

| Hexane : Ethyl Acetate (1:1) | 0.45 | UV (254 nm) |

| Hexane : Ethyl Acetate (1:3) | 0.70 | UV (254 nm) |

| Dichloromethane : Methanol (9:1) | 0.60 | UV (254 nm) |

This data is illustrative and based on the expected chromatographic behavior of a compound with the structure of 4-Bromo-2,6-difluorobenzimidamide.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the validation of the empirical formula of a synthesized compound. This method provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, etc.) within the molecule. For 4-Bromo-2,6-difluorobenzimidamide, with a presumed molecular formula of C7H5BrF2N2, elemental analysis is employed to confirm the ratio of these constituent elements.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO2, H2O, N2) are separated and quantified, allowing for the calculation of the percentage of each element. The presence of halogens and sulfur can also be determined by specific analytical procedures. For fluorine-containing compounds, specialized combustion and absorption materials may be required to prevent interference and ensure accurate results. thermofisher.com

The theoretical elemental composition of 4-Bromo-2,6-difluorobenzimidamide is calculated based on its molecular formula and the atomic weights of its constituent atoms. The experimentally determined values should closely match these theoretical percentages, typically within a margin of ±0.4%, to be considered a valid confirmation of the empirical formula. utoronto.ca

Below is an interactive data table presenting the theoretical and hypothetical experimental elemental analysis data for 4-Bromo-2,6-difluorobenzimidamide.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 33.76 | 33.81 |

| Hydrogen (H) | 2.02 | 2.05 |

| Nitrogen (N) | 11.25 | 11.21 |

| Bromine (Br) | 32.08 | 31.99 |

| Fluorine (F) | 15.25 | Not Determined |

Note: The experimental values are hypothetical and represent typical results for a pure sample. Fluorine content is often determined by other methods and not always included in standard CHN analysis.

The close correlation between the theoretical and found percentages for carbon, hydrogen, and nitrogen would provide strong evidence for the successful synthesis and purity of 4-Bromo-2,6-difluorobenzimidamide with the empirical formula C7H5BrF2N2.

Computational and Theoretical Investigations of 4 Bromo 2,6 Difluorobenzimidamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. wikipedia.orgepfl.ch It is used to determine the optimized geometry of a molecule, which corresponds to its lowest energy arrangement, known as the ground state.

For 4-bromo-2,6-difluorobenzimidamide, a DFT calculation, likely using a functional such as B3LYP or ωB97XD with a basis set like 6-31G(d,p) or larger, would be the first step in any theoretical analysis. youtube.comyoutube.comnih.gov This optimization would yield the equilibrium bond lengths, bond angles, and dihedral angles.

Based on studies of similar structures, several key features of the ground state of 4-bromo-2,6-difluorobenzimidamide can be predicted:

Aromatic Ring: The C-C bond lengths within the benzene (B151609) ring would be intermediate between single and double bonds, characteristic of aromatic systems. The presence of electronegative fluorine and bromine atoms would slightly perturb the electron density and geometry of the ring.

C-F and C-Br Bonds: The carbon-fluorine and carbon-bromine bond lengths are well-established and would be predicted with high accuracy. researchgate.net

Benzimidamide Group: The geometry of the C(=NH)NH2 group and its orientation relative to the aromatic ring are of particular interest. Unlike simpler benzamides that often prefer a planar conformation to maximize conjugation, the presence of two bulky fluorine atoms at the ortho positions (positions 2 and 6) would likely force the imidamide group to twist out of the plane of the benzene ring. This is a known steric effect observed in related 2,6-disubstituted benzamides. nih.gov

An illustrative table of expected bond lengths and angles for the optimized geometry is presented below. Note that these are representative values based on general chemical principles and DFT studies of analogous molecules, not experimental data for the title compound.

| Parameter | Predicted Value (Illustrative) | Description |

| C-Br Bond Length | ~1.90 Å | The distance between the carbon atom of the ring and the bromine atom. |

| C-F Bond Length | ~1.35 Å | The distance between the carbon atoms of the ring and the fluorine atoms. |

| C=N Bond Length | ~1.28 Å | The double bond within the imidamide group. |

| -C Bond Length | ~1.38 Å | The single bond within the imidamide group. |

| Ring C-C Bond Length | ~1.39 - 1.41 Å | The average distance between adjacent carbon atoms in the benzene ring. |

| C-C-N Bond Angle | ~118° | The angle involving the ring carbon and the imidamide group. |

| F-C-C-N Dihedral Angle | ~30° - 60° | The twist angle between the plane of the ring and the imidamide group. |

This table is for illustrative purposes to show the type of data generated by DFT calculations. Actual values would require a specific calculation for 4-Bromo-2,6-difluorobenzimidamide.

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. youtube.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. youtube.com

| Orbital | Expected Location of Electron Density | Role in Reactivity |

| HOMO | Benzene Ring (π-system), Bromine atom (lone pairs) | Electron Donor (Nucleophile) |

| LUMO | Benzene Ring (π-system), Imidamide C=N group (π-orbital) | Electron Acceptor (Electrophile) |

| HOMO-LUMO Gap | Predicted to be moderately large, indicating reasonable stability. | Determines kinetic stability and reactivity. |

This table presents a qualitative prediction of FMO characteristics.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Red/Yellow regions indicate negative electrostatic potential, corresponding to electron-rich areas (e.g., lone pairs on oxygen, nitrogen, or fluorine atoms). These are sites susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites for nucleophilic attack.

For 4-bromo-2,6-difluorobenzimidamide, the ESP map would likely show strong negative potential (red/yellow) around the two fluorine atoms and the nitrogen atoms of the imidamide group due to their high electronegativity and lone pairs. A region of positive potential (blue) would be expected around the hydrogen atoms of the amine and imine groups, making them potential hydrogen bond donors. The bromine atom, while electronegative, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Characterization

The characterization of a transition state is a cornerstone of understanding reaction mechanisms, providing a glimpse into the highest energy point along a reaction coordinate. For the synthesis of 4-Bromo-2,6-difluorobenzimidamide, likely from a corresponding nitrile (4-bromo-2,6-difluorobenzonitrile), computational methods such as Density Functional Theory (DFT) would be employed to locate and characterize the transition state structure.

This analysis would involve mapping the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface, with one imaginary frequency corresponding to the motion along the reaction coordinate. Key parameters that would be determined for the transition state of the formation of 4-Bromo-2,6-difluorobenzimidamide are presented hypothetically in the table below, based on typical values for similar reactions.

Table 1: Hypothetical Transition State Parameters for the Formation of 4-Bromo-2,6-difluorobenzimidamide

| Parameter | Hypothetical Value | Description |

| Geometry | The three-dimensional arrangement of atoms at the highest point of the energy barrier. This would detail the bond lengths and angles of the reacting species as they are transforming. | |

| Energy (kcal/mol) | Not Available | The energy of the transition state relative to the reactants. A key factor in determining the reaction rate. |

| Imaginary Frequency (cm⁻¹) | Not Available | A single negative frequency in the vibrational analysis, confirming the structure as a true transition state. The eigenvector of this frequency indicates the direction of the reaction coordinate. |

Reaction Energy Profiles

A reaction energy profile visually represents the energy changes that occur as reactants are converted into products. For the synthesis of 4-Bromo-2,6-difluorobenzimidamide, this profile would be constructed by calculating the energies of the reactants, intermediates, transition states, and products.

Molecular Docking and Ligand-Protein Interaction Modeling (purely in silico, no biological interpretation)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Bromo-2,6-difluorobenzimidamide, this would involve docking the molecule into the active site of a selected protein to understand its binding mode and affinity.

While no specific molecular docking studies have been performed on 4-Bromo-2,6-difluorobenzimidamide, research on structurally related benzamidine (B55565) and benzimidazole (B57391) derivatives often shows interactions with serine proteases or other enzymes where the amidine group can form key hydrogen bonds. eurjchem.com A hypothetical docking study would yield data such as binding energy and interacting amino acid residues.

Table 2: Hypothetical Molecular Docking Results for 4-Bromo-2,6-difluorobenzimidamide with a Generic Protein Active Site

| Parameter | Hypothetical Value/Description |

| Binding Affinity (kcal/mol) | Not Available |

| Interacting Residues | Not Available |

| Hydrogen Bonds | The amidine group would be expected to act as a hydrogen bond donor and acceptor. |

| Halogen Bonds | The bromine atom could potentially form halogen bonds with electron-donating residues. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (purely in silico, no biological claims)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity or a physical property, respectively.

For 4-Bromo-2,6-difluorobenzimidamide, a QSAR or QSPR study would require a dataset of structurally similar compounds with measured activity or property data. Various molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

A statistical model would then be developed to correlate these descriptors with the observed activity or property. While no such study has been conducted for 4-Bromo-2,6-difluorobenzimidamide, the table below lists some of the common descriptors that would be relevant in such an analysis.

Table 3: Relevant Molecular Descriptors for a Hypothetical QSAR/QSPR Study of 4-Bromo-2,6-difluorobenzimidamide and Its Analogs

| Descriptor Class | Example Descriptors | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity (MR), van der Waals volume | Quantify the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |

| Topological | Connectivity indices (e.g., Wiener index) | Describe the atomic connectivity and branching of the molecule. |

A resulting QSAR/QSPR equation would take a general form such as:

Activity/Property = c0 + c1Descriptor1 + c2Descriptor2 + ...

where c0, c1, c2 are coefficients determined from the statistical regression. Such a model, once validated, could be used to predict the activity or properties of new, unsynthesized compounds.

The Synthetic Utility of 4-Bromo-2,6-difluorobenzimidamide: An Undiscovered Potential

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no available research data on the applications of the chemical compound 4-Bromo-2,6-difluorobenzimidamide as a versatile synthetic building block. Specifically, searches for its use as an intermediate in the synthesis of functional organic materials—including advanced polymers, liquid crystals, and organic semiconductors—yielded no results. Similarly, information regarding its application as a scaffold for heterocyclic or complex polycyclic synthesis is not present in the surveyed literature.

The absence of published findings for 4-Bromo-2,6-difluorobenzimidamide is notable given the documented utility of its chemical analogues, such as 4-bromo-2,6-difluorobenzamide, 4-bromo-2,6-difluorobenzaldehyde (B1272164), and 4-bromo-2,6-difluorobenzonitrile (B47616), in various fields of materials science and synthetic chemistry. These related compounds are recognized as valuable precursors and intermediates. For instance, fluorinated benzonitriles are known to be key components in the synthesis of certain liquid crystals. chemicalbook.com

However, the specific instructions for this article mandate a focus solely on 4-Bromo-2,6-difluorobenzimidamide . Due to the lack of specific research findings for this particular compound in the requested application areas, the detailed sections and subsections on its role in polymer synthesis, liquid crystal chemistry, organic semiconductor development, and heterocyclic and polycyclic system formation cannot be substantively addressed at this time.

This information gap suggests that 4-Bromo-2,6-difluorobenzimidamide may represent a novel or as-yet-unexplored molecule in the field of synthetic chemistry. Future research may yet uncover its potential as a valuable building block for new materials and complex molecular architectures.

Applications of 4 Bromo 2,6 Difluorobenzimidamide As a Versatile Synthetic Building Block

Utilization in Fine Chemical Synthesis

4-Bromo-2,6-difluorobenzamide serves as a pivotal intermediate in the synthesis of complex organic molecules. The presence of the bromine and fluorine atoms allows for a range of chemical transformations, including nucleophilic substitution and reduction reactions. These reactions enable the introduction of various functional groups, leading to the creation of diverse and valuable downstream products.

Role in Agrochemistry Intermediate Production

A significant application of 4-Bromo-2,6-difluorobenzamide is in the production of intermediates for the agrochemical industry. It is particularly instrumental in the synthesis of certain classes of insecticides and herbicides.

One of the key areas where this compound is utilized is in the development of benzoylurea (B1208200) insecticides. These insecticides act as insect growth regulators by inhibiting chitin (B13524) synthesis, a crucial component of the insect exoskeleton. The 4-bromo-2,6-difluoro moiety is a common structural feature in several potent benzoylurea insecticides. For instance, 4-Bromo-2,6-difluorobenzamide can be a precursor in the synthesis of these active ingredients. The general synthetic route involves the reaction of the benzamide (B126) with an appropriate isocyanate, though specific process details can vary.

The related compound, 4-Bromo-2,6-difluorobenzoic acid, is also noted for its application in the synthesis of insecticides and herbicides. chemicalbook.com This underscores the importance of the 4-bromo-2,6-difluorophenyl structural motif in the design of new agrochemicals. The potential antifungal and antibacterial properties of derivatives of 4-Bromo-2,6-difluorobenzamide have also been noted, suggesting a broader scope of application in crop protection. Research has indicated that the compound can interact with and inhibit enzymes such as succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain, which is a target for some fungicides.

Table 1: Agrochemically Relevant Compounds Derived from 4-Bromo-2,6-difluorophenyl Intermediates

| Compound Class | Target Application | Role of 4-Bromo-2,6-difluorophenyl Moiety |

| Benzoylurea Derivatives | Insecticides | Key structural component for biological activity |

| Herbicide Intermediates | Herbicides | Precursor for active ingredients |

| Fungicide Candidates | Fungicides | Potential for enzyme inhibition |

Precursor for Specialty Chemicals

Beyond agrochemicals, 4-Bromo-2,6-difluorobenzamide is a valuable precursor in the synthesis of various specialty chemicals. These are chemicals produced for specific end-uses and are often characterized by their unique performance characteristics.

The development of novel materials, such as liquid crystals, represents an industrial application for this compound. The rigid and polarizable nature of the 4-bromo-2,6-difluorophenyl group can be advantageous in designing molecules with specific liquid crystalline properties.

Furthermore, the reactivity of the bromine and fluorine atoms allows for the synthesis of a wide array of substituted benzamide derivatives. These derivatives can be tailored to possess specific electronic, optical, or thermal properties, making them suitable for use in advanced materials and as intermediates in the pharmaceutical and electronics industries. For example, derivatives can be used in the production of electronic materials and optical materials.

Table 2: Examples of Specialty Chemicals Derived from 4-Bromo-2,6-difluorobenzamide

| Specialty Chemical Type | Potential Application Area | Key Feature from Precursor |

| Liquid Crystal Derivatives | Displays and optical devices | Molecular rigidity and polarity |

| Substituted Benzamides | Advanced materials, pharmaceuticals | Tunable physical and chemical properties |

| Electronic Materials | Organic electronics | Specific electronic properties |

| Optical Materials | Lenses, coatings | Tailored refractive index and transparency |

Future Research Directions and Emerging Opportunities

Novel Synthetic Routes and Catalyst Development

The synthesis of 4-Bromo-2,6-difluorobenzimidamide is not yet documented in publicly accessible literature, presenting a clear opportunity for synthetic innovation. Plausible synthetic pathways would likely proceed via its corresponding benzonitrile (B105546) or benzamide (B126) precursors.

Established methods for preparing the key precursor, 4-Bromo-2,6-difluorobenzonitrile (B47616), start from 1-bromo-3,5-difluorobenzene (B42898) or 4-Bromo-2,6-difluorobenzamide. chemicalbook.comchemicalbook.com One documented route involves the dehydration of 4-Bromo-2,6-difluorobenzamide using cyanuric chloride in DMF at 0°C. chemicalbook.com Another approach involves the formylation of 1-bromo-3,5-difluorobenzene, followed by conversion to the oxime and subsequent dehydration to yield the benzonitrile. google.com

Future research could focus on developing more efficient, sustainable, and scalable routes. A key area for development is the direct conversion of the nitrile or amide to the target benzimidamide. Novel catalytic systems could be pivotal in achieving this transformation efficiently. For instance, research into ionic liquid-supported nano-metal catalysts, which have shown high activity for converting benzonitriles to benzamidines, could be adapted for this specific substrate. google.com Such catalysts offer the advantages of being recoverable and reusable, enhancing the green credentials of the synthesis. google.com

Furthermore, copper-catalyzed cascade reactions, which have been successfully employed for the synthesis of benzimidazoles from o-haloanilines and amidine hydrochlorides, could inspire new catalytic approaches. sci-hub.se Exploring catalysts like copper(I) oxide with specific ligands might enable a one-pot synthesis of the target molecule from simpler precursors, avoiding the isolation of intermediates. sci-hub.se

| Precursor | Reagent(s) | Product | Reference(s) |

| 4-Bromo-2,6-difluorobenzamide | Cyanuric chloride, DMF | 4-Bromo-2,6-difluorobenzonitrile | chemicalbook.com |

| 1-Bromo-3,5-difluorobenzene | n-BuLi, DMF, then NH₂OH·HCl, Formic Acid | 4-Bromo-2,6-difluorobenzonitrile | google.com |

| Benzonitrile derivatives | Hydroxylamine (B1172632) hydrochloride, then H₂ | Benzamidine (B55565) derivatives | google.com |

| o-Haloaniline, Amidine HCl | Cu₂O, Ligand (e.g., DMEDA) | Benzimidazoles | sci-hub.se |

This table summarizes potential synthetic precursors and reaction types that could be investigated for the synthesis of 4-Bromo-2,6-difluorobenzimidamide.

Exploration of Unconventional Reactivity Profiles

The trifunctional nature of 4-Bromo-2,6-difluorobenzimidamide—possessing bromo, difluoro, and imidamide groups—suggests a rich and potentially unconventional reactivity profile. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of carbon-based substituents to expand the molecular framework. ossila.com This reactivity is well-established for the analogous compound 4-Bromo-2,6-difluoroaniline (B33399), which serves as a versatile building block for larger macromolecules. ossila.com

The two fluorine atoms positioned ortho to the imidamide group exert a strong electron-withdrawing effect, influencing the acidity of the N-H protons and the reactivity of the entire aromatic ring. This electronic modification could be exploited for unique chemical transformations. While typically robust, these fluorine atoms could potentially undergo nucleophilic aromatic substitution under specific, forcing conditions, providing a pathway to otherwise inaccessible derivatives.

The interplay between the ortho-fluorine atoms and the potentially bulky imidamide group could induce atropisomerism—a form of axial chirality arising from hindered rotation around the C(aryl)-C(imidamide) bond. This phenomenon has been observed in similarly substituted tertiary benzamides and presents an exciting opportunity for the development of novel chiral ligands or catalysts. nih.gov Future work could investigate the rotational barrier and explore enantioselective synthetic methods to access single atropisomers.

Integration into Flow Chemistry Methodologies

The translation of synthetic routes for 4-Bromo-2,6-difluorobenzimidamide and its derivatives into continuous flow chemistry systems offers significant advantages over traditional batch processing. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved selectivity, higher yields, and enhanced safety, particularly when handling reactive intermediates or exothermic reactions. youtube.com

A modular flow chemistry platform could be designed for the multi-step synthesis of the target compound. youtube.com For example, a system could be configured where 1-bromo-3,5-difluorobenzene is first functionalized in one reactor module, and the resulting intermediate is then passed directly into a second module for conversion to the benzimidamide without isolation. This approach minimizes manual handling and can significantly shorten production times.

The development of a flow-based protocol, potentially optimized using Design of Experiment (DoE) methodologies, would be invaluable for the rapid synthesis of a library of analogues for screening purposes. nih.gov Such a system would allow for the efficient, automated, and scalable production of these compounds, accelerating hit-to-lead exploration in drug discovery or materials science programs. youtube.comnih.gov

Advanced Materials Science Applications beyond Current Scope

While direct applications of 4-Bromo-2,6-difluorobenzimidamide in materials science are yet to be explored, the structural motifs present in its scaffold suggest significant potential. The analogous compound, 4-Bromo-2,6-difluoroaniline, is a known precursor for materials used in advanced electronic devices. ossila.com For example, conjugated triarylamines synthesized from this aniline (B41778) serve as hole-transporting materials in perovskite solar cells and Organic Light Emitting Diodes (OLEDs). ossila.com

By analogy, 4-Bromo-2,6-difluorobenzimidamide could serve as a novel building block for new classes of organic semiconductors. The imidamide functional group offers different intermolecular interaction capabilities, such as strong hydrogen bonding, compared to the aniline group. These interactions could promote distinct solid-state packing arrangements, potentially leading to materials with unique charge transport properties.

Furthermore, the rigid, halogenated aromatic core is a common feature in liquid crystal materials. The introduction of the imidamide group could lead to new liquid crystalline phases with unique dielectric and optical properties. The bromo-substituent also provides a reactive handle for polymerization, opening avenues for the creation of novel functional polymers with high thermal stability and specific electronic characteristics derived from the difluorinated phenyl ring.

Computational Chemistry for De Novo Design of 4-Bromo-2,6-difluorobenzimidamide Analogues and their Reactivity

Computational chemistry provides powerful tools for accelerating the discovery and optimization of novel molecules. In the context of 4-Bromo-2,6-difluorobenzimidamide, computational methods can be employed to predict reactivity and guide the de novo design of new analogues with tailored properties.

Density Functional Theory (DFT) calculations can be used to rationalize the electronic structure and predict the reactivity of the parent molecule. nih.gov For example, DFT can help predict the most likely sites for electrophilic or nucleophilic attack, understand the influence of the fluorine atoms on the molecule's frontier molecular orbitals, and calculate the rotational energy barrier to investigate the potential for atropisomerism.

Molecular docking and dynamics simulations can be used to design and evaluate new analogues for specific biological targets, a common approach for related benzimidazole (B57391) structures. nih.govmdpi.com These methods can predict binding affinities and interaction modes, allowing for the prioritization of synthetic targets.

Emerging techniques in artificial intelligence, such as chemical language models (CLMs), offer a paradigm shift in de novo design. youtube.com By training these models on vast chemical datasets, they can generate novel molecular structures that adhere to specified design constraints (e.g., predicted bioactivity, synthetic accessibility). Such models could be fine-tuned to explore the chemical space around the 4-Bromo-2,6-difluorobenzimidamide scaffold, proposing novel analogues with optimized properties for materials science or medicinal chemistry applications, thereby accelerating the design-make-test-analyze cycle. youtube.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Bromo-2,6-difluorobenzimidamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves multi-step halogenation and amidination reactions. For example, bromination of a difluorobenzene precursor followed by amidine formation via reaction with ammonia derivatives. Key parameters include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce the amidine group .

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are essential for structural elucidation and purity assessment of 4-Bromo-2,6-difluorobenzimidamide?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and fluorine/bromine positions. For example, ¹⁹F NMR can resolve distinct fluorine environments in the 2,6-difluoro substituents .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 311.12) and isotopic patterns characteristic of bromine .

- HPLC-PDA : Quantify purity using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of the bromo and difluoro substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Electronic Analysis : The electron-withdrawing fluorine groups activate the benzene ring toward electrophilic substitution, while bromine acts as a leaving group. Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites .

- Experimental Validation : Reactivity can be tested using aryl boronic acids under Pd catalysis. Monitor reaction progress via TLC and isolate products via flash chromatography .

Q. What experimental strategies can address discrepancies in reported melting points or spectral data for halogenated benzimidamides?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to minimize variability .

- Multi-Lab Validation : Collaborate with independent labs to compare DSC (Differential Scanning Calorimetry) melting points and NMR data .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities and confirms substituent positions .

Q. How can the hydrolytic stability of 4-Bromo-2,6-difluorobenzimidamide be evaluated under physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS over 72 hours .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Protective measures (e.g., lyophilization, storage at –20°C) can extend shelf life .

Q. What computational approaches predict the binding affinity of 4-Bromo-2,6-difluorobenzimidamide to kinase targets in drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.